

Application Notes and Protocols for Imatinib

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Compound of Interest

Compound Name: *Coniel*

Cat. No.: *B1142605*

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A Targeted Tyrosine Kinase Inhibitor for Research in Oncology and Hematological Malignancies

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Introduction

Imatinib is a potent and selective inhibitor of several protein tyrosine kinases.^[1] It has become a cornerstone in the treatment of various cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).^{[2][3]} Imatinib functions by targeting the ATP-binding site of specific tyrosine kinases, thereby inhibiting their catalytic activity.^[4] Its primary targets include the BCR-ABL fusion protein, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).^{[5][6]} This document provides detailed dosage and administration guidelines for in vitro and in vivo research applications, summarizes key quantitative data, and outlines experimental protocols for studying the effects of Imatinib.

Mechanism of Action

Imatinib is a 2-phenylaminopyrimidine derivative that acts as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.^{[3][4]} This binding prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in certain cancer cells.^{[4][6]} The primary targets of Imatinib are:

- BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a hallmark of CML.[6][7] Inhibition of BCR-ABL blocks proliferative signals and induces apoptosis in leukemic cells.[6]
- c-KIT: A receptor tyrosine kinase, mutations of which lead to its constitutive activation in the majority of GISTs.[4]
- PDGFR: Receptor tyrosine kinases for platelet-derived growth factor. Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.[8][9]

Imatinib also inhibits other tyrosine kinases such as ABL2 (ARG) and DDR1.[5]

Dosage and Administration

In Vitro Applications

The following table summarizes recommended starting concentrations for in vitro experiments. The optimal concentration may vary depending on the cell line and experimental conditions.

Cell Line Type	Recommended Starting Concentration	Incubation Time	Reference
BCR-ABL positive (e.g., K562)	0.1 μ M - 10 μ M	24 - 72 hours	[10]
c-KIT mutant (e.g., GIST-T1)	0.01 μ M - 1 μ M	24 - 72 hours	N/A
PDGFR-driven	0.1 μ M - 5 μ M	24 - 72 hours	[11]

In Vivo (Animal Model) Administration

Dosage for animal studies should be determined based on the specific model and research objectives. The following are examples from published studies.

Animal Model	Route of Administration	Dosage Range	Dosing Frequency
Mouse Xenograft (CML)	Oral gavage	50 - 150 mg/kg	Once or twice daily
Mouse Xenograft (GIST)	Oral gavage	25 - 100 mg/kg	Once or twice daily

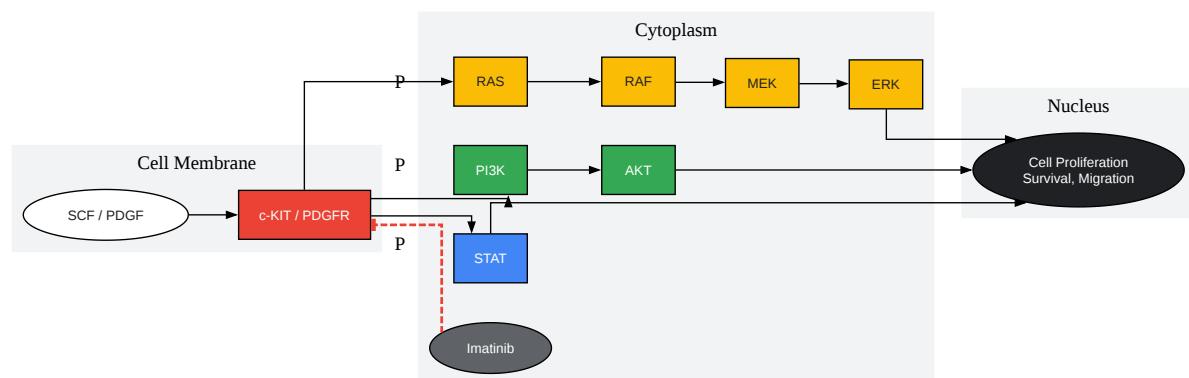
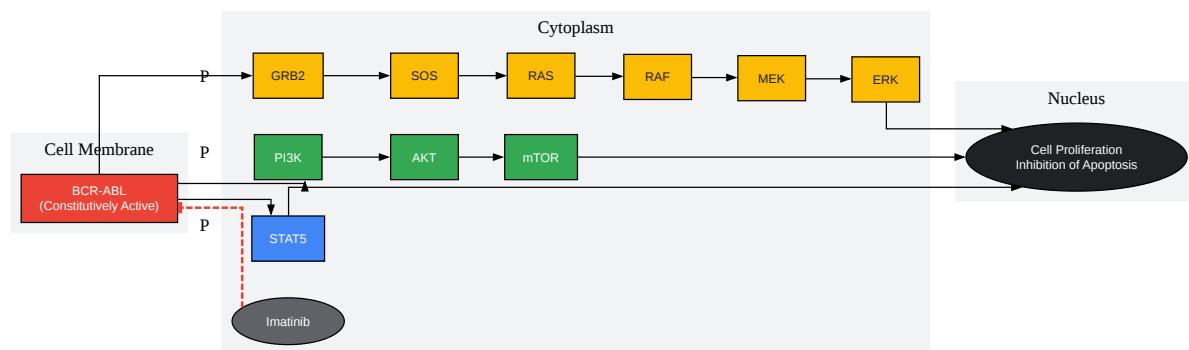
Pharmacokinetic Properties

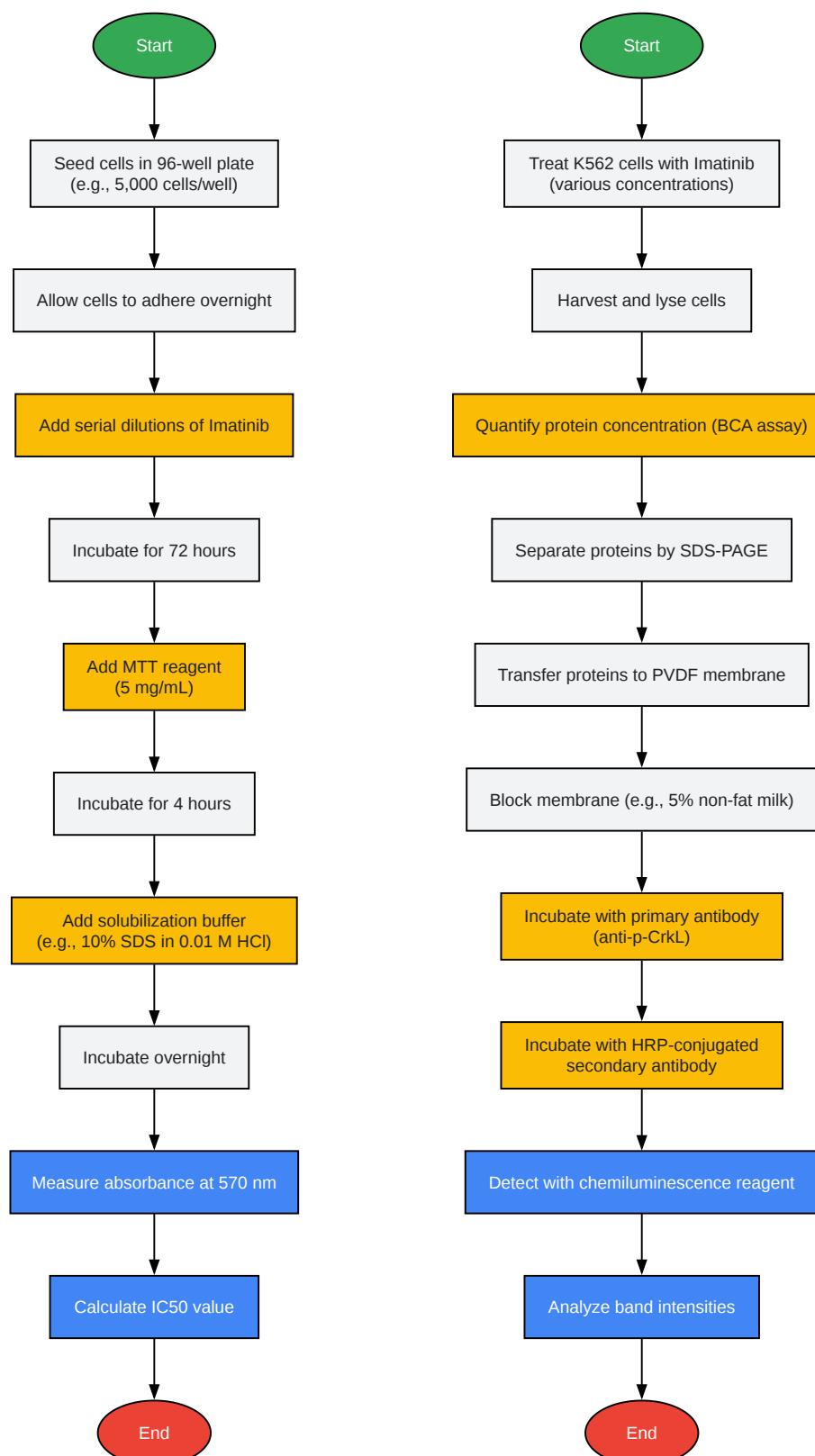
A summary of the pharmacokinetic parameters of Imatinib in humans is provided below.

Parameter	Value	Reference
Bioavailability	98%	[1]
Time to Peak Plasma Concentration (T _{max})	2 - 4 hours	[12]
Plasma Protein Binding	~95%	[1][12]
Metabolism	Primarily via CYP3A4	[12][13]
Elimination Half-life	~18 hours	[5]
Major Active Metabolite	CGP74588 (N-desmethyl derivative)	[12]

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by Imatinib.



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